A Technical Guide to 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid: Structure, Properties, and Potential
A Technical Guide to 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid: Structure, Properties, and Potential
Executive Summary: This document provides a comprehensive technical analysis of the molecule named 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. As this specific nomenclature does not correspond to a cataloged compound in major chemical databases, this guide begins by elucidating its most probable chemical structure based on systematic IUPAC naming conventions. We then present its predicted physicochemical properties, a plausible synthetic route, and a robust analytical workflow for structural verification. Finally, we explore its potential applications in drug development, leveraging its unique combination of functional groups, including roles as a peptidomimetic building block, a metal-chelating agent, and a bioconjugation linker.
Chemical Identity and Structure Elucidation
Nomenclature Analysis
The name "3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid" implies a three-carbon carboxylic acid backbone (propanoic acid). The locant "3-" indicates that both a "carbamoyl" group (-CONH₂) and an "(2-Aminoethyl)amino" group (-NH-CH₂-CH₂-NH₂) are attached to the third carbon atom (C3), the one most distant from the carboxyl group (C1).
Deduced Molecular Structure
Based on this analysis, the deduced structure features a central chiral carbon at the C3 position. This structure can be viewed as a derivative of asparagine, where the alpha-amino group is replaced by a more complex (2-aminoethyl)amino substituent at the beta-position.
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Molecular Formula: C₆H₁₃N₃O₃
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Molecular Weight: 175.19 g/mol
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Key Functional Groups:
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Carboxylic Acid (-COOH)
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Primary Amine (-NH₂)
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Secondary Amine (-NH-)
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Amide (-CONH₂)
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Caption: Diagram 1: Logical derivation of the chemical structure.
Stereochemistry
The C3 atom is bonded to four different groups (a hydrogen atom, the C2 of the propanoic acid chain, the carbamoyl group, and the aminoethylamino group), making it a chiral center. Therefore, the molecule can exist as a racemic mixture of two enantiomers, (R)- and (S)-3-[(2-aminoethyl)amino]-3-carbamoylpropanoic acid. The specific stereochemistry would be critical for any biological application and would need to be controlled during synthesis or resolved chromatographically.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid |
| CAS Number | Not Assigned |
| Molecular Formula | C₆H₁₃N₃O₃ |
| Molecular Weight | 175.19 g/mol |
| SMILES | NCCN(C(CC(=O)O)C(=O)N) |
| InChI | InChI=1S/C6H13N3O3/c7-2-3-9(6(8)10)4-1-5(11)12/h4,9H,1-3,7H2,(H2,8,10)(H,11,12) |
| InChIKey | FHMCHBPRMCRVQP-UHFFFAOYSA-N |
Predicted Physicochemical Properties and Reactivity
Predictive models are essential in modern drug discovery for anticipating a molecule's behavior.[1] By leveraging machine learning and quantitative structure-activity relationships (QSARs), key properties can be estimated to guide compound design before synthesis.[1][2][3]
Functional Group Analysis
The molecule's reactivity is governed by its distinct functional groups:
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Carboxylic Acid: The acidic proton (pKa ~4-5) allows for salt formation and conjugation reactions (e.g., ester or amide bond formation).
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Ethylenediamine Moiety: This feature contains both a primary and a secondary amine. The primary amine (pKa ~9-10) is a strong nucleophile, while the secondary amine (pKa ~6-7) is slightly less basic. These groups are key sites for alkylation, acylation, and salt formation. The vicinal nature of the amines makes this moiety an excellent metal-chelating scaffold.[4][5]
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Amide: The carbamoyl group is relatively stable but can be hydrolyzed under strong acidic or basic conditions. It participates in hydrogen bonding, influencing solubility and interactions with biological targets.
Predicted Properties
| Property | Predicted Value | Rationale and Impact |
| logP | -3.5 to -2.5 | The high density of polar, ionizable groups (amines, carboxylic acid, amide) results in a very low predicted octanol-water partition coefficient, indicating high hydrophilicity and likely poor passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~120-140 Ų | A high TPSA value further supports the molecule's high polarity and suggests it will rely on active transport to cross cell membranes. Limiting lipophilicity and PSA can be a strategy for designing safer drugs.[6] |
| Aqueous Solubility | High | The ability to form salts at both acidic and basic ends of the pH spectrum, coupled with extensive hydrogen bonding capacity, predicts excellent solubility in aqueous media. |
| # H-Bond Donors | 4 | (Two -NH₂, one -NH, one -OH) |
| # H-Bond Acceptors | 5 | (Three N atoms, two O atoms) |
Proposed Retrosynthetic Analysis and Forward Synthesis
The synthesis of novel amino acid derivatives is a cornerstone of medicinal chemistry.[7][8][9] A plausible route to the target molecule can be designed using established organic chemistry principles, such as the Michael addition.
Retrosynthetic Strategy
The key disconnection is at the C3-N bond, suggesting a Michael addition of an appropriately protected ethylenediamine derivative to a Michael acceptor, such as 2-carbamoylacrylic acid or a related ester.
Caption: Diagram 2: Breaking down the target into key precursors.
Proposed Forward Synthesis Protocol
This protocol employs standard protecting group chemistry and a conjugate addition reaction.
Step 1: Protection of Ethylenediamine
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Dissolve ethylenediamine (2.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
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Cool the solution to 0°C in an ice bath.
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Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise while maintaining vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Perform a standard aqueous workup to isolate the mono-Boc-protected ethylenediamine. Purify by column chromatography.
Step 2: Michael Addition
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Dissolve mono-Boc-ethylenediamine (1.0 eq) and fumaramide (or a mono-ester thereof, 1.1 eq) in a polar aprotic solvent like DMF.
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Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the reaction, dilute with ethyl acetate, and wash with brine to remove the DMF.
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Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting protected diester/amide by flash chromatography.
Step 3: Saponification (if ester was used)
-
Dissolve the purified product from Step 2 in a mixture of THF and water.
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Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the mixture carefully with 1M HCl to pH ~4-5.
-
Extract the product with ethyl acetate, dry the organic layers, and concentrate.
Step 4: Deprotection
-
Dissolve the Boc-protected final intermediate in DCM or Dioxane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or neat Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the solvent in vacuo to yield the crude final product, likely as an HCl or TFA salt.
-
Purify by reverse-phase HPLC.
Potential Applications in Drug Discovery and Development
The unique structural features of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid suggest several compelling applications for drug development professionals.
Novel Peptidomimetic and Amino Acid Analogue
The molecule can serve as a non-natural amino acid for incorporation into peptides. The ethylenediamine side chain introduces a potent metal-binding site and a basic handle that can modulate the peptide's overall charge, solubility, and binding properties. Such modifications are crucial for creating peptides with enhanced stability and novel functions.[7]
Chelating Agent for Diagnostics and Therapy
Ethylenediamine and its derivatives are powerful chelating agents.[4][5] This molecule could be developed as a therapeutic agent to sequester toxic metal ions or as a component of diagnostic imaging agents by chelating paramagnetic or radioactive metal isotopes.
Linker for Bioconjugation
The structure is well-suited for use as a linker in antibody-drug conjugates (ADCs) or other targeted therapies. The carboxylic acid provides a handle for attachment to a targeting moiety (like an antibody), while the primary amine on the side chain offers a site for conjugating a payload (e.g., a cytotoxic drug). The hydrophilic nature of the linker would enhance the solubility of the entire conjugate.
Quality Control and Structural Verification
Confirming the identity and purity of a novel chemical entity is paramount. A multi-step analytical workflow is required.[10][11][]
Caption: Diagram 3: A standard workflow for purification and analysis.
Detailed Analytical Protocols
Protocol 5.1.1: Purification by High-Performance Liquid Chromatography (HPLC)
-
System: Preparative Reverse-Phase HPLC.
-
Column: C18 stationary phase, 10-15 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 50% B over 30 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Procedure: Dissolve the crude product in Mobile Phase A. Inject onto the column and collect fractions corresponding to the main product peak. Combine pure fractions and lyophilize to obtain the purified compound as a TFA salt.
Protocol 5.1.2: Identity via High-Resolution Mass Spectrometry (HRMS)
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Orbitrap or TOF mass analyzer.[][13]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.
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Expected m/z: 176.1030 (for C₆H₁₄N₃O₃⁺).
-
Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.
Protocol 5.1.3: Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: D₂O or DMSO-d₆.
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¹H NMR: Predicts distinct signals for the two methylene groups of the ethylenediamine moiety, the -CH₂- group at C2, and the -CH- group at C3. The chemical shifts will be highly dependent on pH.
-
¹³C NMR: Predicts 6 unique carbon signals, including the characteristic carbonyls of the carboxylic acid (~170-180 ppm) and the amide (~170-175 ppm).
-
2D NMR (e.g., COSY, HSQC): Essential for unambiguously assigning proton signals to their corresponding carbons and confirming the connectivity of the entire molecular skeleton.
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